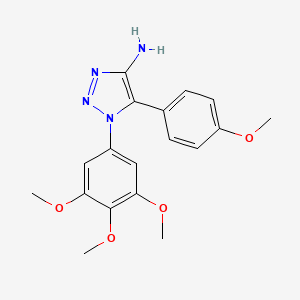
5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of methoxy groups and the triazole ring can enhance the compound’s ability to interact with biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, receptors, or other proteins, modulating their activity. The methoxy groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other triazole derivatives with different substituents on the triazole ring.
Methoxyphenyl Compounds: Compounds with methoxy groups on aromatic rings, such as anisole derivatives.
Aromatic Amines: Compounds with amino groups attached to aromatic rings, such as aniline derivatives.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine lies in its combination of the triazole ring with methoxyphenyl groups. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C18H20N4O4/c1-23-13-7-5-11(6-8-13)16-18(19)20-21-22(16)12-9-14(24-2)17(26-4)15(10-12)25-3/h5-10H,19H2,1-4H3 |
InChI Key |
HDKAKWQYWMYIBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NN2C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















